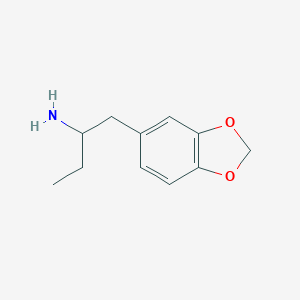

1-(3,4-Methylenedioxyphenyl)-2-butanamine

Vue d'ensemble

Description

Le chlorhydrate de BDB, également connu sous le nom de chlorhydrate de 1,3-benzodioxolylbutanamine, est un composé chimique classé comme une amphétamine. Il s'agit d'un analogue de la 3,4-méthylènedioxyamphétamine (MDA) et contient un groupe éthyle en position alpha. Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de BDB implique généralement la réaction de la 3,4-méthylènedioxyphényl-2-propanone avec de l'éthylamine dans des conditions d'amination réductrice. La réaction est effectuée en présence d'un agent réducteur tel que le cyanoborohydrure de sodium. Le produit résultant est ensuite converti en son sel chlorhydrate par traitement avec de l'acide chlorhydrique .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de BDB ne sont pas bien documentées en raison de sa classification en tant que substance contrôlée. L'approche générale implique une amination réductrice à grande échelle suivie d'une purification et d'une conversion en sel chlorhydrate.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BDB subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des amines secondaires.

Substitution : Il peut subir des réactions de substitution nucléophile au niveau du groupe amine.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés dans des conditions basiques.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'amines secondaires.

Substitution : Formation d'amines ou d'amides substituées.

Applications de recherche scientifique

Le chlorhydrate de BDB est utilisé dans diverses applications de recherche scientifique, notamment :

Biologie : Étude des effets des amphétamines sur les systèmes de neurotransmetteurs.

Médecine : Recherche d'utilisations thérapeutiques potentielles et d'effets toxicologiques des analogues d'amphétamines.

Industrie : Utilisé dans le développement de méthodes analytiques pour détecter les amphétamines dans les échantillons biologiques et environnementaux

Mécanisme d'action

Le chlorhydrate de BDB exerce ses effets en inhibant la recapture de neurotransmetteurs tels que la dopamine, la sérotonine et la norépinéphrine. Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui conduit à une transmission neuronale accrue. Le composé cible principalement le transporteur de dopamine, le transporteur de sérotonine et le transporteur de norépinéphrine .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-(3,4-Methylenedioxyphenyl)-2-butanamine is a member of the phenethylamine class and is structurally related to MDMA (3,4-methylenedioxymethamphetamine). It exhibits significant pharmacological activity by inhibiting the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine, with IC50 values of 1.6 μM, 7.9 μM, and 2.8 μM respectively . This action suggests a potential for both psychoactive effects and therapeutic applications.

Psychoactive Effects

The compound has been identified as an entactogen, which is characterized by feelings of emotional closeness and empathy. Research indicates that its N-methyl derivative (MBDB) shares similar effects with MDMA but may have a distinct profile that could be beneficial in therapeutic settings. Studies have shown that MBDB acts as a selective serotonin-releasing agent and has been detected in urine samples from individuals using it recreationally .

Potential Therapeutic Uses

Research suggests that compounds like this compound could play a role in psychotherapy. The unique psychoactive properties may facilitate emotional processing in therapeutic contexts. In animal studies, the compound's effects were compared to LSD in drug discrimination assays, indicating potential for further exploration in human psychopharmacology .

Forensic Applications

Due to its structural similarity to MDMA and other psychoactive substances, this compound is often analyzed in forensic toxicology. Its identification in biological samples is crucial for understanding drug use patterns and potential abuse. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify this compound alongside other related substances .

Case Study: Identification in Urine Samples

A notable study published in the Journal of Analytical Toxicology reported the identification of MBDB in urine samples from individuals suspected of drug offenses. The study utilized mass spectrometry to confirm the presence of MBDB and its metabolite BDB, highlighting the importance of accurate identification methods in forensic settings .

Research Findings: Neuropharmacological Effects

In experimental settings involving rats, MBDB was shown to increase serotonin release while inhibiting reuptake mechanisms similar to MDMA but with varying potency. These findings suggest that while MBDB may not be as potent as MDMA, it possesses unique properties that could be harnessed for therapeutic use .

Mécanisme D'action

BDB (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound primarily targets the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de BDB est similaire à d'autres analogues d'amphétamines tels que :

3,4-Méthylènedioxyamphétamine (MDA) : Les deux composés ont des structures similaires, mais le BDB contient un groupe éthyle en position alpha, ce qui le rend moins puissant.

3,4-Méthylènedioxymethamphetamine (MDMA) : Le MDMA possède un groupe méthylène au lieu d'un groupe éthyle, ce qui conduit à des effets pharmacologiques différents.

3,4-Méthylènedioxy-N-éthylamphétamine (MDEA) : Le MDEA possède un groupe éthyle sur l'atome d'azote, ce qui modifie sa pharmacocinétique et ses effets

Le chlorhydrate de BDB est unique en raison de ses modifications structurelles spécifiques, qui se traduisent par des propriétés pharmacologiques distinctes par rapport à ses analogues.

Activité Biologique

1-(3,4-Methylenedioxyphenyl)-2-butanamine, also known as BDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine), is a compound belonging to the class of substituted phenethylamines. This article explores its biological activity, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

BDB is structurally related to other psychoactive substances such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). Its molecular formula is , and it features a methylenedioxy group attached to a phenyl ring, which is characteristic of many compounds in the ecstasy class.

BDB exhibits similar pharmacological properties to MDMA, primarily acting as a serotonin releasing agent . It is believed to increase the release of serotonin, dopamine, and norepinephrine in the brain, contributing to its psychoactive effects. Research indicates that compounds like BDB can lead to increased mood elevation, feelings of empathy, and altered sensory perception.

Pharmacodynamics

- Serotonin Release : BDB enhances serotonin release in a manner akin to MDMA. This mechanism underlies its empathogenic effects, which are characterized by heightened emotional connection and social interaction.

- Dopaminergic Activity : Similar to other amphetamines, BDB may also influence dopamine pathways, which are associated with reward and pleasure .

Toxicological Studies

Research has shown that BDB can exhibit neurotoxic effects similar to those observed with MDMA. Studies have indicated potential damage to serotonergic neurons when administered in high doses or over extended periods .

Case Studies and Research Findings

- Toxicology Reports : In various postmortem analyses involving drugs from the ecstasy class, BDB was identified alongside other psychoactive substances. For instance, a study highlighted the detection of BDB in biological samples from individuals who had ingested ecstasy-related drugs .

- Comparative Analysis : A study compared the mass spectral properties of BDB with other regioisomeric methoxy-methyl phenethylamines. The findings demonstrated that while BDB shares some characteristics with MDMA and MDA, it has distinct mass spectral fragments that can aid in its identification during forensic investigations .

- Clinical Observations : Anecdotal evidence from clinical settings suggests that patients report significant psychological benefits from controlled use of BDB-like compounds during therapeutic sessions. These include reduced anxiety and improved emotional well-being .

Data Table: Summary of Biological Activities

| Compound | Mechanism | Effects | Toxicity |

|---|---|---|---|

| BDB | Serotonin/Dopamine Release | Euphoria, Empathy, Enhanced Sensory Perception | Potential Neurotoxicity |

| MDMA | Serotonin/Dopamine Release | Euphoria, Emotional Connection | Neurotoxic Effects |

| MDA | Serotonin Receptor Agonism | Increased Sociability | Neurotoxicity |

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMRXGAIDDCGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910325 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107447-03-0 | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107447030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZODIOXOLYLBUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM58WOT28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.